molecular formula C13H7N3O B14264381 3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile CAS No. 185388-37-8

3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B14264381
CAS No.: 185388-37-8
M. Wt: 221.21 g/mol
InChI Key: JGJPITWZIMTXRD-UHFFFAOYSA-N
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Description

3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile is a chemical compound that features a pyridine ring attached to a benzene ring through an oxygen atom, with two cyano groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 2-hydroxypyridine with 3,4-dicyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both pyridine and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

185388-37-8

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

3-pyridin-2-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H7N3O/c14-8-10-4-3-5-12(11(10)9-15)17-13-6-1-2-7-16-13/h1-7H

InChI Key

JGJPITWZIMTXRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2C#N)C#N

Origin of Product

United States

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